6-(2-Pyrrolidinyl)-3-pyridinecarbonitrile
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Overview
Description
6-(2-Pyrrolidinyl)-3-pyridinecarbonitrile is a chemical compound that features a pyrrolidine ring attached to a pyridine ring with a nitrile group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(2-Pyrrolidinyl)-3-pyridinecarbonitrile typically involves the construction of the pyrrolidine ring followed by its attachment to the pyridine ring. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a pyridine derivative with a nitrile group can be achieved using a base-catalyzed cyclization reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .
Chemical Reactions Analysis
Types of Reactions: 6-(2-Pyrrolidinyl)-3-pyridinecarbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the nitrile group to an amine or other functional groups.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction can produce amines .
Scientific Research Applications
6-(2-Pyrrolidinyl)-3-pyridinecarbonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as conductivity or catalytic activity
Mechanism of Action
The mechanism of action of 6-(2-Pyrrolidinyl)-3-pyridinecarbonitrile involves its interaction with specific molecular targets. The pyrrolidine ring can interact with proteins and enzymes, potentially inhibiting or modifying their activity. The nitrile group can also participate in binding interactions, influencing the compound’s overall biological activity .
Comparison with Similar Compounds
Pyrrolidine: A simpler compound with a similar ring structure but lacking the pyridine and nitrile groups.
Pyridinecarbonitrile: Contains the pyridine ring and nitrile group but lacks the pyrrolidine ring.
Spirooxindoles: Compounds with a spirocyclic structure that includes a pyrrolidine ring fused to other heterocycles
Uniqueness: 6-(2-Pyrrolidinyl)-3-pyridinecarbonitrile is unique due to its combination of a pyrrolidine ring, a pyridine ring, and a nitrile group. This structure provides a versatile scaffold for chemical modifications and potential biological activity, making it a valuable compound for research and development .
Properties
CAS No. |
1256785-39-3 |
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Molecular Formula |
C10H11N3 |
Molecular Weight |
173.219 |
IUPAC Name |
6-pyrrolidin-2-ylpyridine-3-carbonitrile |
InChI |
InChI=1S/C10H11N3/c11-6-8-3-4-10(13-7-8)9-2-1-5-12-9/h3-4,7,9,12H,1-2,5H2 |
InChI Key |
JWKZHLQOGHDSTJ-UHFFFAOYSA-N |
SMILES |
C1CC(NC1)C2=NC=C(C=C2)C#N |
Origin of Product |
United States |
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